
Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is a chemical compound with the molecular formula C11H14NO5P It is a derivative of glycine, an amino acid, and features a benzoyl group and a dimethoxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester typically involves the esterification of glycine derivatives. One common method involves the reaction of glycine with benzoyl chloride to form N-benzoylglycine. This intermediate is then reacted with 2-(dimethoxyphosphinyl)ethyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethoxyphosphinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of phosphinyl and benzoyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicine, derivatives of this compound could potentially be developed as therapeutic agents. The presence of the benzoyl group suggests potential activity in modulating biological pathways.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester involves its interaction with molecular targets through its functional groups. The benzoyl group can participate in aromatic interactions, while the phosphinyl group can form strong bonds with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-Phenylglycine: Similar in structure but lacks the phosphinyl group.
N-Benzoylglycine: Lacks the phosphinyl group but has a similar benzoyl group.
Dimethoxyphosphinyl derivatives: Compounds with similar phosphinyl groups but different core structures.
Uniqueness
Glycine, N-benzoyl-, 2-(dimethoxyphosphinyl)ethyl ester is unique due to the combination of benzoyl and phosphinyl groups.
Properties
CAS No. |
152819-39-1 |
|---|---|
Molecular Formula |
C13H18NO6P |
Molecular Weight |
315.26 g/mol |
IUPAC Name |
2-dimethoxyphosphorylethyl 2-benzamidoacetate |
InChI |
InChI=1S/C13H18NO6P/c1-18-21(17,19-2)9-8-20-12(15)10-14-13(16)11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,16) |
InChI Key |
CQGCKOKVOFVMNK-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CCOC(=O)CNC(=O)C1=CC=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



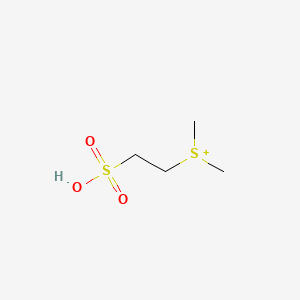
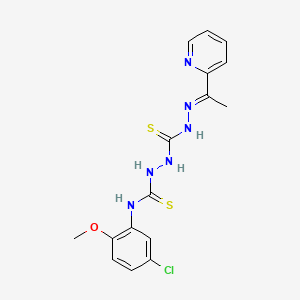
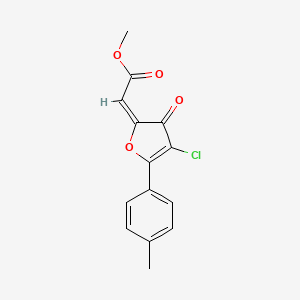
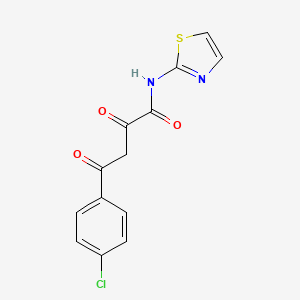
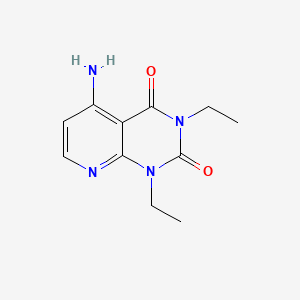
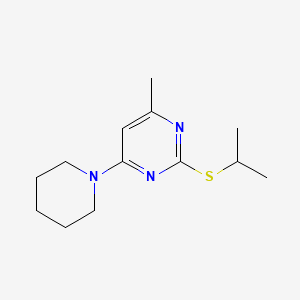
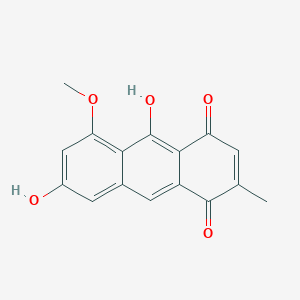
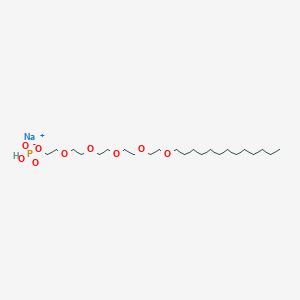
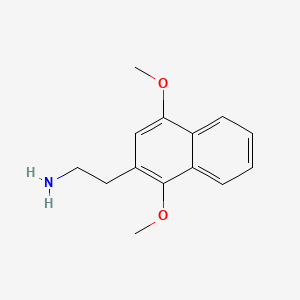
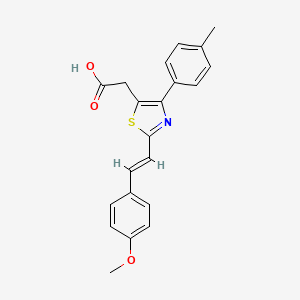

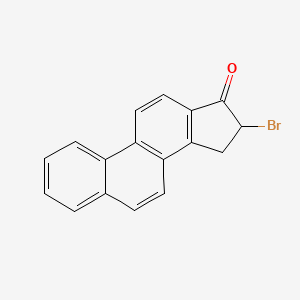
![(E)-but-2-enedioic acid;6-methyl-11-(2-piperidin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B15185523.png)
